molecular formula C9H12O B1330405 2,3,6-Trimethylphenol CAS No. 2416-94-6

2,3,6-Trimethylphenol

Cat. No. B1330405
CAS RN: 2416-94-6
M. Wt: 136.19 g/mol
InChI Key: QQOMQLYQAXGHSU-UHFFFAOYSA-N
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Description

2,3,6-Trimethylphenol (TMP) is a compound of interest due to its role as a precursor in the synthesis of industrial chemicals such as vitamin E. The studies provided focus on the synthesis, molecular structure, and chemical reactions involving TMP and its derivatives.

Synthesis Analysis

The synthesis of TMP derivatives has been explored through various methods. One approach involves the aerobic oxidation of TMP to trimethyl-1,4-benzoquinone (TMQ) using molecular oxygen as an oxidant and a copper catalyst immobilized in a molten salt . Another study reports the selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde using CuCl2, K2CO3, and H2O2 without the need for additives or ligands . Additionally, the synthesis of 2,3,4-trimethoxy-6-methylphenol from 3,4,5-trimethoxytoluene through Vilsmeier-Haack and Dakin reactions has been described, achieving a high yield under optimal conditions .

Molecular Structure Analysis

The molecular structure of TMP derivatives has been characterized using various techniques. For instance, the crystal structure of a TMP derivative, 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, was determined by single crystal X-ray diffraction, revealing an E configuration at the C=N functional bond and a dihedral angle between the two phenyl rings . The molecular structure of trimethyl(silylmethylene)phosphorane, a compound related to TMP, was determined by electron diffraction in the gas phase .

Chemical Reactions Analysis

TMP and its derivatives undergo various chemical reactions. The oxidation of 2,4,6-trimethylphenol with molecular oxygen catalyzed by a copper(II)-oxime or copper(II)-amine system has been studied, leading to the formation of different products depending on the presence of an acid in the catalyst system . The synthesis of dimephosphone analogs from a TMP-related precursor through hydrolysis and alcoholysis processes has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMP and its derivatives are influenced by their molecular structure and the conditions under which they are synthesized. For example, the influence of 2,4,6-trimethylphenol on the yield and properties of poly(phenylene oxide) synthesis has been investigated, showing that the addition of TMP can affect the molecular weight and thermal properties of the polymer . The phase transfer catalyzed polymerization of a TMP derivative in the presence of other TMP compounds has been explored, discussing the controllable molecular weights and the mechanism of molecular weight control .

Scientific Research Applications

Oxidation Reactions and Product Synthesis

  • Oxidation to Trimethylbenzoquinone : 2,3,6-Trimethylphenol can be effectively oxidized to 2,3,5-trimethylbenzoquinone using Fenton's reagent, achieving nearly 99.9% selectivity at 100% conversion under mild aqueous conditions (Li et al., 2009). Another study demonstrates the synthesis of 2,3,6-trimethylphenol from m-cresol and methanol using a Fe2O3-SiO2-CuO catalyst, yielding 97.9% under specific conditions (Deng & Li, 2018).

  • Photocatalysis : The oxidation reaction of 2,3,6-Trimethylphenol in a green chemistry process was studied using magnetic nano-catalysts created by a microwave-induced combustion process (Liu et al., 2016). Another research focused on the oxidation of 2,3,6-trimethylphenol with aqueous H2O2 over titanium-silicate catalysts, aiming to produce Vitamin E precursor with high selectivity (Kholdeeva et al., 2009).

  • Biocatalytic Oxidation : A study on biocatalytic oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone, an intermediate of vitamin E, using hydrogen peroxide and a magnetically separable biocatalyst was conducted. Optimum conditions for this process were identified (Grebennikova et al., 2020).

Kinetic Studies and Catalysis

  • Catalytic Hydroxylation : The catalytic hydroxylation of 2,3,6-trimethylphenol with hydrogen peroxide over copper hydroxyphosphate was studied, showing high selectivity for trimethylhydroquinone under certain conditions (Meng et al., 2002).

  • -Trimethylphenol oxidation by hydrogen peroxide in the presence of TiO2–SiO2 Aerogel, revealing insights into the formation of active intermediates and reaction kinetics (Trukhan & Kholdeeva, 2003).
  • Copper-Catalyzed Oxidation : Research on the oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone using copper(II) chloride as a catalyst highlighted its high efficiency and selectivity under various conditions. The role of ionic liquids in this process was also examined (Wang et al., 2009).

Environmental and Geochemical Applications

  • Reaction in Sediments : A study investigated the reactions of 2,3,6-trimethylphenol on activated carbon, with implications for methane formation in sediments. This research provides insight into the geochemical formation of crude oil and natural gas (Alexander, Berwick, & Pierce, 2011).

  • Photooxygenation Inhibition : The reactivity of 2,4,6-trimethylphenol with humic triplet excited states was studied, focusing on its influence on the humic substances-mediated photooxygenation of furfuryl alcohol. This research has implications for understanding the environmental interactions of trimethylphenols (Halladja et al., 2007).

Safety And Hazards

2,3,6-Trimethylphenol is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

The market size of 2,3,6-Trimethylphenol is projected to reach approximately USD XX.X billion by 2031 . The key players are driving market growth and offering high-quality products to cater to the increasing demand for 2,3,6-Trimethylphenol across various industries .

properties

IUPAC Name

2,3,6-trimethylphenol
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InChI

InChI=1S/C9H12O/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QQOMQLYQAXGHSU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
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Related CAS

25511-57-3
Record name Phenol, 2,3,6-trimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6022187
Record name 2,3,6-Trimethylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

Solid; [IUCLID] Light yellow crystalline lumps; [MSDSonline], Solid, White crystalline solid
Record name 2,3,6-Trimethylphenol
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Boiling Point

226 °C, 226.00 °C. @ 760.00 mm Hg
Record name 2,3,6-TRIMETHYLPHENOL
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Flash Point

100 °C
Record name 2,3,6-Trimethylphenol
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Solubility

Very soluble in ethanol, ether, benzene., Water solubility of 1,580 mg/l at 25 °C., 1.58 mg/mL at 25 °C, insoluble in water, 50% soluble in ethyl alcohol (in ethanol)
Record name 2,3,6-TRIMETHYLPHENOL
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Vapor Pressure

0.03 [mmHg], 0.035 mm Hg at 25 °C
Record name 2,3,6-Trimethylphenol
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Record name 2,3,6-TRIMETHYLPHENOL
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Product Name

2,3,6-Trimethylphenol

CAS RN

2416-94-6
Record name 2,3,6-Trimethylphenol
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Record name Phenol, 2,3,6-trimethyl-
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Record name 2,3,6-TRIMETHYLPHENOL
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Melting Point

58 °C, 63.5 - 64 °C
Record name 2,3,6-TRIMETHYLPHENOL
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Record name 2,3,6-Trimethylphenol
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Synthesis routes and methods I

Procedure details

Dehydrogenation may be carried out in an inert solvent. It is advantageous however to dehydrogenate the 2,5,6-trimethyl-2-cyclohexen-1-one or 2,3,6-trimethyl-2-cyclohexen-1-one in the gas phase, for example by passing it as a gas at the dehydrogenation temperature over a palladium/silica gel catalyst. In gas-phase dehydrogenation the trimethyl-2-cyclohexen-1-one is preferably passed over the catalyst in admixture with an extraneous gas such as nitrogen, steam, carbon dioxide and particularly hydrogen; generally a ratio by volume of extraneous gas to gaseous trimethyl-2-cyclohexen-1-one of from about 1:2 to 5:1 is chosen. Temperatures of from 200° to 400° C., preferably from 250° to 350° C., are usually used in gas-phase dehydrogenation. The time that the trimethyl-2-cyclohexen-1-one is in contact with the catalyst is generally from half to fifty, preferably from two to ten seconds. The 2,3,6-trimethylphenol is obtained in a more than 95% yield in gas-phase dehydrogenation.
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trimethyl-2-cyclohexen-1-one
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trimethyl-2-cyclohexen-1-one
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trimethyl-2-cyclohexen-1-one
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Synthesis routes and methods II

Procedure details

1000 g of 2,5,6-trimethyl-2-cyclohexen-1-one is passed per hour per liter of catalyst at atmospheric pressure through an externally heated tube having a capacity of 250 cm3 and filled with a palladium/silica gel catalyst (0.2% by weight of palladium), the temperature being 300° C. The yield is 96% of 2,3,6-trimethylphenol. 4% of starting material is recovered and returned to the reaction.
Quantity
1000 g
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Synthesis routes and methods III

Procedure details

55 g of hydrogen chloride were passed into 400 ml of isopropanol at room temperature, and 28 g (0.2 mole) of 2,5,6-trimethylcyclohex-2-en-1-one and 4 g (0.028 mole) of copper(I) oxide were added to the resulting solution. Thereafter, the reaction mixture was heated to 70° C., and 75 liters/hour of air were passed in for 3 hours, while stirring. Gas chromatographic analysis (2 m OV 17, 200° C.) then showed that 2,5,6-trimethylcyclohex-2-en-1-one was no longer present, and that 2,3,6-trimethylphenol as well as a little 4-chloro-2,3,6-trimethylphenol had beed formed. 243 ml of a 30% strength solution of sodium methylate in methanol were then run in at room temperature, and a sample of the reaction mixture, after water had been added to it, had a pH of 4.2. The mixture was then heated at 62° C., and 75 liters/hour of air, which had been fed in uninterrupted throughout the entire process, was passed into the mixture at 62° C. for a further 16 hours.
Quantity
55 g
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28 g
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4 g
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400 mL
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

If the reaction mixture comprising 2,5,6-trimethylcyclohex-2-en- 1-one, alkanol, the catalytic amount of copper oxide and hydrogen halide gas, as described above, is allowed to react for a longer time with air or oxygen, 4-halo-2,3,6-trimethylphenol is obtained in addition to 2,3,6-trimethylphenol. If, instead of isolating this product, the reaction mixture is treated, as described above, with an alkali metal alcoholate, and the oxidation with air or oxygen is continued, the 4-halo-2,3,6-trimethylphenol is also converted to 2,3,5-trimethyl-p-benozoquinone. After the reaction products obtained in step A have been treated with an alkali metal alcoholate, they can also be oxidized with tert.-butyl hydroperoxide instead of air or oxygen. Depending on whether trimethylphenol or halotrimethylphenol is the predominant product, subsequent oxidation with tert.-butyl hydroperoxide gives 2,3,5-trimethyl-p-benzoquinone in a yield of from 65 to 80% of theory.
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alkanol
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Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Trimethylphenol
Reactant of Route 2
2,3,6-Trimethylphenol
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Reactant of Route 3
2,3,6-Trimethylphenol
Reactant of Route 4
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2,3,6-Trimethylphenol
Reactant of Route 5
Reactant of Route 5
2,3,6-Trimethylphenol
Reactant of Route 6
2,3,6-Trimethylphenol

Citations

For This Compound
1,480
Citations
H Sun, K Harms, J Sundermeyer - Journal of the American …, 2004 - ACS Publications
TMQ is an important precursor in industrial vitamin E synthesis. We report a “green chemistry approach” with respect to the highly selective and environmentally friendly oxidation of 2,3,6…
Number of citations: 158 pubs.acs.org
Z Bodnar, T Mallat, A Baiker - Journal of Molecular Catalysis A: Chemical, 1996 - Elsevier
The selective, one step oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,6-trimethyl-1,4-benzoquinone (TMQ) by a catalytic amount of CuCl 2 (up to 100 turnovers) and NH 2 OH · HCl has …
Number of citations: 40 www.sciencedirect.com
W Guan, C Wang, X Yun, X Hu, Y Wang, H Li - Catalysis Communications, 2008 - Elsevier
The imidazolium ionic liquids were used as solvents for the oxidation of 2,3,6-trimethylphenol (TMP) to trimethyl-1,4-benzoquinone (TMBQ), eliminating the need for volatile and …
Number of citations: 42 www.sciencedirect.com
Y Li, P Zhang, M Wu, W Liu, Z Yi, M Yang… - Chemical Engineering …, 2009 - Elsevier
The oxidation of 2,3,6-trimethylphenol with Fenton's reagent has been investigated under mild conditions in aqueous phase. 2,3,5-Trimethylbenzoquinone was obtained with a …
Number of citations: 31 www.sciencedirect.com
Y Çimen, H Türk - Applied Catalysis A: General, 2008 - Elsevier
Oxidation of 2,3,6-trimethylphenol (TMP) with potassium peroxymonosulfate (KHSO 5 ) catalyzed by iron phthalocyanine tetrasulfonate ([FePcTS]) in an 8-to-1 methanol–water mixture …
Number of citations: 55 www.sciencedirect.com
NN Trukhan, VN Romannikov, EA Paukshtis… - Journal of …, 2001 - Elsevier
The oxidation of 2,3,6-trimethylphenol (TMP) has been carried out over well-organized Ti- and V-containing mesoporous mesophase silicate catalysts (Ti- and V-MMM) using hydrogen …
Number of citations: 106 www.sciencedirect.com
OA Kholdeeva, ID Ivanchikova, M Guidotti, N Ravasio… - Catalysis Today, 2009 - Elsevier
A comprehensive study of structure/activity/selectivity relationships and mechanistic aspects of the oxidation of 2,3,6-trimethylphenol (TMP) with aqueous H 2 O 2 over a wide variety of …
Number of citations: 62 www.sciencedirect.com
OA Kholdeeva, AV Golovin, RI Maksimovskaya… - Journal of molecular …, 1992 - Elsevier
Oxidation of 2,3,6-trimethylphenol (TMP) by O 2 in the presence of heteropoly acids H 3+n PMo 12−n V n O 40 (HPA-n) in AcOHH 2 O gives up to 86% 2,3,5-trimethyl-1,4-…
Number of citations: 115 www.sciencedirect.com
C Wang, W Guan, P Xie, X Yun, H Li, X Hu… - Catalysis …, 2009 - Elsevier
The effect of ionic liquids on the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone under atmospheric oxygen was studied. The results showed that the selectivity …
Number of citations: 46 www.sciencedirect.com
O Grebennikova, A Sulman, V Matveeva… - Reaction Kinetics …, 2020 - Springer
In the paper, the synthesis of the magnetic biocatalyst based on immobilized peroxidase is described. This catalyst was tested in the reaction of 2,3,6,-trimethylphenol oxidation with the …
Number of citations: 14 link.springer.com

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